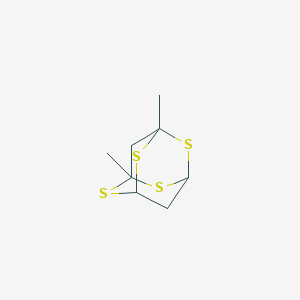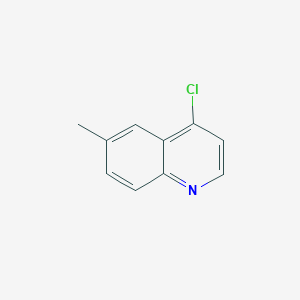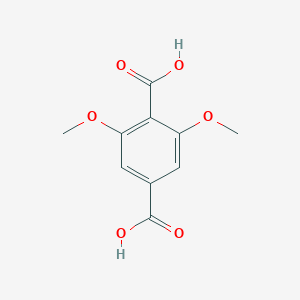
2,6-Dimethoxyterephthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Elle est efficace contre une large gamme de bactéries gram-positives et gram-négatives, ainsi que certains mycobactéries et autres organismes . Clarithromycine est couramment utilisée pour traiter les infections des voies respiratoires, les infections cutanées et les infections à Helicobacter pylori .
Méthodes De Préparation
La clarithromycine est un dérivé semi-synthétique de l'érythromycine. La synthèse implique la méthylation du groupe hydroxyle en position 6 du cycle lactone de l'érythromycine . Cette modification améliore la stabilité et la biodisponibilité du composé. La production industrielle de la clarithromycine implique généralement des procédés de fermentation suivis d'une modification chimique .
Analyse Des Réactions Chimiques
La clarithromycine subit diverses réactions chimiques, notamment :
Oxydation : La clarithromycine peut être oxydée pour former la 14-hydroxy clarithromycine, qui est un métabolite actif.
Réduction : Les réactions de réduction sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.
Substitution : Des réactions de substitution peuvent se produire à diverses positions sur le cycle macrolide, conduisant à la formation de différents dérivés.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions comprennent la 14-hydroxy clarithromycine et d'autres dérivés .
Applications de la recherche scientifique
La clarithromycine a une large gamme d'applications de recherche scientifique :
Chimie : Utilisée comme composé modèle pour étudier les antibiotiques macrolides et leurs propriétés chimiques.
Biologie : Employée dans la recherche sur la synthèse protéique bactérienne et les mécanismes de résistance.
Industrie : Utilisée dans l'industrie pharmaceutique pour la production de diverses formulations antibiotiques.
Mécanisme d'action
La clarithromycine exerce ses effets en inhibant la synthèse protéique bactérienne. Elle se lie à la sous-unité ribosomale 50S, empêchant la translocation des peptides pendant la traduction . Cette action inhibe la croissance et la multiplication des bactéries. Les cibles moléculaires comprennent les protéines ribosomales bactériennes et l'ARN, qui sont essentiels pour la synthèse protéique .
Applications De Recherche Scientifique
Clarithromycin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study macrolide antibiotics and their chemical properties.
Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.
Industry: Used in the pharmaceutical industry for the production of various antibiotic formulations.
Mécanisme D'action
Clarithromycin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the translocation of peptides during translation . This action inhibits the growth and multiplication of bacteria. The molecular targets include the bacterial ribosomal proteins and RNA, which are essential for protein synthesis .
Comparaison Avec Des Composés Similaires
La clarithromycine fait partie de la classe des antibiotiques macrolides, qui comprend également l'érythromycine et l'azithromycine . Comparée à l'érythromycine, la clarithromycine a une stabilité et une biodisponibilité améliorées en raison de la méthylation du groupe hydroxyle en position 6 . L'azithromycine, un autre macrolide, a un spectre d'activité plus large et une demi-vie plus longue que la clarithromycine . D'autres composés similaires comprennent la roxithromycine et la télithromycine, qui ont des propriétés pharmacocinétiques et des spectres d'activité différents .
Propriétés
Numéro CAS |
16849-69-7 |
|---|---|
Formule moléculaire |
C10H10O6 |
Poids moléculaire |
226.18 g/mol |
Nom IUPAC |
2,6-dimethoxyterephthalic acid |
InChI |
InChI=1S/C10H10O6/c1-15-6-3-5(9(11)12)4-7(16-2)8(6)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) |
Clé InChI |
XZZNMOQLQQVIFN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1C(=O)O)OC)C(=O)O |
SMILES canonique |
COC1=CC(=CC(=C1C(=O)O)OC)C(=O)O |
Key on ui other cas no. |
16849-69-7 |
Synonymes |
2,6-dimethoxy terephthalic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


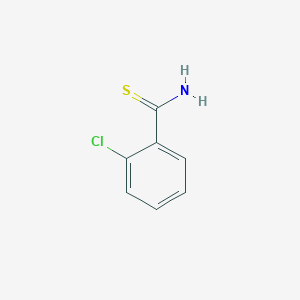

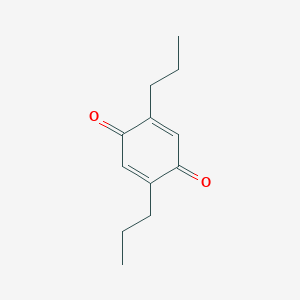

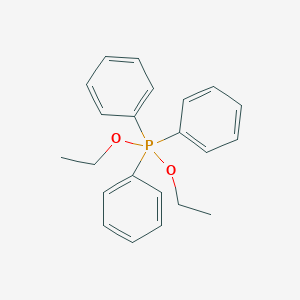
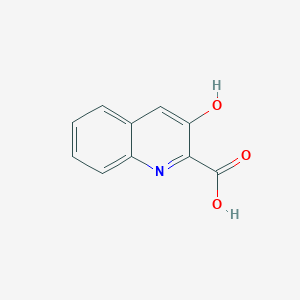
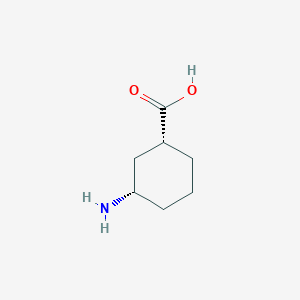
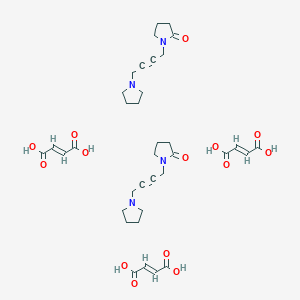

![1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B97871.png)
![2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol](/img/structure/B97872.png)
